molecular formula C8H9NOS B1348294 2-(Phenylthio)acetamide CAS No. 22446-20-4

2-(Phenylthio)acetamide

Cat. No.: B1348294
CAS No.: 22446-20-4
M. Wt: 167.23 g/mol
InChI Key: KBRJQEVSKVOLNR-UHFFFAOYSA-N
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Description

2-(Phenylthio)acetamide is an organic compound with the molecular formula C8H9NOS It is characterized by the presence of a phenylthio group attached to an acetamide moiety

Biochemical Analysis

Biochemical Properties

2-(Phenylthio)acetamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as caspase-1, a protease involved in the inflammatory response . The interaction between this compound and caspase-1 involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can modulate the inflammatory response, making this compound a potential candidate for therapeutic applications in inflammatory diseases.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. In particular, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in an allergic rhinitis animal model, this compound was found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α . This reduction in cytokine levels indicates that this compound can modulate the immune response and potentially alleviate symptoms of inflammatory diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound has been shown to bind to the active site of caspase-1, inhibiting its enzymatic activity . This inhibition prevents the cleavage of pro-inflammatory cytokines, thereby reducing inflammation. Additionally, this compound may influence gene expression by modulating transcription factors involved in the inflammatory response.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory effects, suggesting its potential for chronic therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound at different dosages have been evaluated in animal models to determine its therapeutic window and potential toxicity. In an allergic rhinitis model, varying doses of this compound were administered to assess its efficacy and safety . The results indicated that the compound exhibited dose-dependent anti-inflammatory effects, with higher doses providing greater symptom relief. At excessively high doses, some adverse effects such as mild gastrointestinal disturbances were observed, highlighting the importance of optimizing dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of more hydrophilic metabolites that are readily excreted from the body . These metabolic pathways ensure the efficient clearance of this compound, minimizing the risk of accumulation and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize to specific cellular compartments, such as the cytoplasm and nucleus . This localization is likely mediated by targeting signals and post-translational modifications that direct this compound to its site of action. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Phenylthio)acetamide can be synthesized through several methods. One common approach involves the reaction of thiophenol with chloroacetamide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(Phenylthio)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-(Phenylthio)ethylamine
  • 2-(Phenylthio)ethanol
  • 2-(Phenylthio)acetic acid

Comparison

2-(Phenylthio)acetamide is unique due to its amide functional group, which imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the amide group allows for hydrogen bonding interactions, which can influence its solubility and reactivity. Additionally, its ability to inhibit caspase-1 sets it apart from other phenylthio derivatives, highlighting its potential therapeutic applications .

Properties

IUPAC Name

2-phenylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRJQEVSKVOLNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326193
Record name 2-phenylsulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22446-20-4
Record name 22446-20-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525221
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-phenylsulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic applications of 2-(phenylthio)acetamide derivatives?

A1: this compound derivatives serve as versatile precursors in organic synthesis. For instance, they are employed in the synthesis of various heterocyclic compounds like benzothiopyrans. [] Specifically, 2-chloro-N,N-dimethyl-2-(phenylthio)acetamide, when reacted with styrene in the presence of stannic chloride, yields 3,4-dihydro-N,N-dimethyl-4-phenyl-2H-1-benzothiopyran-2-carboxamide. [] This reaction highlights the potential of these compounds in constructing complex molecular scaffolds relevant to medicinal chemistry and materials science.

Q2: Can you elaborate on the reaction mechanism involving this compound derivatives in the formation of benzothiopyrans?

A2: The formation of benzothiopyrans from this compound derivatives, like 2-chloro-N,N-dimethyl-2-(phenylthio)acetamide, proceeds through a cationic polar cycloaddition mechanism. [] Initially, the reaction likely involves the formation of a phenylthionium ion intermediate upon activation by a Lewis acid like stannic chloride. This electrophilic intermediate then undergoes cycloaddition with an olefin, such as styrene, followed by ring closure and aromatization to yield the benzothiopyran product. []

Q3: Beyond benzothiopyrans, are there other examples of this compound derivatives being used to construct heterocycles with potential biological activity?

A3: Yes, research has explored the synthesis and antimicrobial activity of phenylthioacetic acid derivatives incorporating a 2-amino-5-alkyl(arylalkyl)-1,3,4-thiadiazole moiety. [] While the specific role of the phenylthioacetamide portion in the final molecules' activity isn't detailed, this example demonstrates the use of this structural motif in medicinal chemistry efforts.

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